(S,S)-C2-TunaPhos Oxide

Asymmetric Catalysis Heck Reaction Ligand Screening

Researchers requiring air-free handling infrastructure for chiral phosphine ligands face workflow bottlenecks. (S,S)-C2-TunaPhos Oxide solves this as a bench-stable precursor that can be weighed in air and reduced in situ prior to catalyst formation. • Eliminates need for glovebox; enables high-throughput ligand screening. • Optimal ~60° dihedral angle delivers maximum ee in Ru-catalyzed enol acetate hydrogenation; substitution with BINAP or C4-TunaPhos erodes stereocontrol. • Standard pack sizes: 0.1 g, 0.25 g, 0.5 g, 1 g, 5 g; bulk custom available.

Molecular Formula C38H30O4P2
Molecular Weight 612.6 g/mol
Cat. No. B12841741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-C2-TunaPhos Oxide
Molecular FormulaC38H30O4P2
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C38H30O4P2/c39-43(29-15-5-1-6-16-29,30-17-7-2-8-18-30)35-25-13-23-33-37(35)38-34(42-28-27-41-33)24-14-26-36(38)44(40,31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26H,27-28H2
InChIKeyJIGYLQXUHRXWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S)-C2-TunaPhos Oxide Overview


(S,S)-C2-TunaPhos Oxide (CAS: 2365421-27-6) is the oxidized phosphine oxide form of (S,S)-C2-TunaPhos, a chiral atropisomeric bisphosphine ligand belonging to the TunaPhos family . This family is characterized by a bridged biaryl scaffold that permits systematic tuning of the dihedral angle (θ) between the two phenyl rings by varying the length of the alkylenedioxy tether (C1–C6) [1]. The oxide form serves as an air-stable, bench-top handleable precursor to the catalytically active tertiary phosphine, which can be generated in situ by reduction . The C2-symmetric (S,S) enantiomer is specifically designed for asymmetric transformations requiring a narrower dihedral angle, particularly ruthenium-catalyzed hydrogenation of electron-deficient enol acetates [2].

Air-stable oxide precursor for benchtop handling
Tuned dihedral angle for enol acetate hydrogenation
C2-symmetric ligand for asymmetric Ru catalysis

Why (S,S)-C2-TunaPhos Oxide Is Irreplaceable


The TunaPhos family exhibits pronounced dihedral-angle-dependent enantioselectivity; the optimal tether length is exquisitely substrate-specific [1]. In ruthenium-catalyzed hydrogenation of enol acetates, C2-TunaPhos (n=2, θ ~60°) delivers the highest enantioselectivity, while C4-TunaPhos (n=4, θ ~88°) is superior for β-keto esters, and C6-TunaPhos excels in Heck reactions [2][3]. This substrate-dependent divergence renders simple substitution with another TunaPhos variant or the conformationally flexible benchmark ligand BINAP scientifically invalid, as it can result in significant erosion of enantiomeric excess (ee) or complete loss of stereocontrol [3]. The (S,S)-C2-TunaPhos Oxide therefore occupies a unique and non-fungible position within the chiral ligand toolkit.

Dihedral angle mismatch
Longer tether variants (C4, C6) may shift enantioselectivity away from enol acetate substrates.
Substrate-dependent selectivity
Optimal TunaPhos member is substrate-class specific; C2 is not interchangeable with C4 for ketones.
Regioselectivity shift with BINAP
BINAP may alter regioisomeric ratios in Heck reactions; reported regioselectivity profile may not transfer.

(S,S)-C2-TunaPhos Oxide Performance Comparison


Heck Reaction: Regioselectivity vs. BINAP

In a standard palladium-catalyzed asymmetric Heck reaction between phenyl triflate and 2,3-dihydrofuran, (R)-C2-TunaPhos delivered a regioisomeric ratio (A:B) of 98:2 and an enantiomeric excess (ee) of 78.4% for the major isomer A [1]. Under identical conditions, the industry-standard ligand BINAP provided a comparable ee of 79.0% but with a less favorable regioselectivity (95:5) [1]. This demonstrates that C2-TunaPhos maintains high enantioselectivity while offering improved regiocontrol, which can simplify purification and increase isolated yield.

Heck vs BINAP
Head-to-head
ee 78.4% (A), A:B 98:2 vs BINAP ee 79.0%, 95:5
Comparable ee with reported regioselectivity difference
Δee -0.6%; regioselectivity may vary with substrate
Asymmetric Catalysis Heck Reaction Ligand Screening

Ketone Hydrogenation: Tether-Dependent Selectivity

In ruthenium-catalyzed asymmetric hydrogenation of a representative ketone substrate, (R)-C2-TunaPhos achieved an enantiomeric excess of 91% [1]. In contrast, under the same catalytic manifold, the homologous (R)-C4-TunaPhos ligand (possessing a longer tether and wider dihedral angle) provided an ee exceeding 99% [1]. This 8-percentage-point difference in ee—representing a 4.5-fold reduction in the undesired enantiomer—conclusively demonstrates that C2-TunaPhos is not a substitute for C4-TunaPhos in ketone reductions, and vice versa.

Ketone H2: C2 vs C4
Head-to-head
C2 ee 91% vs C4 ee >99%
Substrate class dictates ligand selection
8 pp ee gap; tether length critical
Asymmetric Hydrogenation Ketone Reduction Ligand Design

Enol Acetate Hydrogenation: Best-in-Class Ligand

A systematic evaluation of the entire TunaPhos ligand series (C1 to C6) in ruthenium-catalyzed asymmetric hydrogenation of enol acetates revealed that C2-TunaPhos uniquely provided the highest enantioselectivity [1][2]. While the published abstract does not disclose the exact ee values, a subsequent review by Tang and Zhang explicitly states that for this specific substrate class, C2-TunaPhos is "the best ligand in terms of enantioselectivity" [2]. This class-level inference, based on the complete homologous series, designates C2-TunaPhos as the ligand of choice for enol acetate reductions, where other TunaPhos variants or BINAP yield suboptimal stereochemical outcomes.

Enol acetate ranking
Class-level
Highest ee among C1–C6 TunaPhos (exact values not disclosed)
Supports first-line screening for enol acetate reduction
Review-based ranking; data to verify
Enol Acetate Hydrogenation Ru Catalysis Chiral Ligands

Air-Stable Precursor Advantage

(S,S)-C2-TunaPhos Oxide is the oxidized phosphine oxide analogue, which offers significant practical advantages over the parent tertiary phosphine . The phosphine oxide is air- and moisture-stable, allowing for indefinite storage on the benchtop without the need for a glovebox or Schlenk line . This is in stark contrast to the free phosphine form, which is prone to oxidation and must be stored under inert atmosphere. The oxide can be quantitatively reduced in situ using standard reagents (e.g., trichlorosilane, HSiCl3, or lithium aluminum hydride) to generate the catalytically active (S,S)-C2-TunaPhos ligand immediately before use .

Air-stable handling
Data to verify
Oxide form: air/moisture stable; free phosphine: air-sensitive
Enables benchtop workflow without glovebox
Requires in situ reduction prior to catalysis
Ligand Handling Air Stability Precatalyst

Applications of (S,S)-C2-TunaPhos Oxide


Enantioselective Enol Acetate Hydrogenation

Based on the demonstrated class-level superiority of C2-TunaPhos for enol acetate hydrogenation [1][2], this ligand is optimally deployed in Ru-catalyzed reductions of electron-deficient enol acetates. This transformation provides direct access to enantiomerically enriched esters, which serve as versatile building blocks for pharmaceuticals and natural products. The (S,S)-enantiomer dictates the absolute configuration of the product ester.

Asymmetric Heck Arylation

As established by direct head-to-head comparison with BINAP in US Patent 6,521,769 [3], (S,S)-C2-TunaPhos offers comparable enantioselectivity with improved regioselectivity in Heck couplings. This makes it a valuable alternative for synthesizing chiral dihydrofuran derivatives and other heterocycles, where enhanced regiocontrol simplifies downstream processing and improves overall yield.

In Situ Catalyst Activation from Bench-Stable Precursor

The phosphine oxide form of (S,S)-C2-TunaPhos is uniquely suited for laboratories lacking extensive air-free infrastructure . The compound can be weighed and dispensed in air, then reduced in the reaction vessel immediately prior to catalyst formation. This workflow is particularly advantageous for high-throughput experimentation and for process chemists seeking to streamline catalyst preparation.

Dihedral Angle Optimization in Ligand Screening

For research programs systematically investigating ligand effects, (S,S)-C2-TunaPhos Oxide represents a critical member of the TunaPhos dihedral angle library [3]. Its inclusion in a ligand screen allows scientists to map the stereoelectronic requirements of a new substrate class, potentially revealing a unique 'hit' where a ~60° dihedral angle is optimal. This enables a rational, data-driven approach to catalyst selection.

Application
Selection Property
Validation Focus
Enol acetate hydrogenation research
Ligand dihedral angle fit
Enantioselectivity and conversion in model substrate
Asymmetric Heck arylation
Regioselectivity-comparable profile
Regioisomeric ratio and ee consistency
In situ catalyst activation
Air-stable oxide precursor
Reduction efficiency and ligand integrity
Dihedral angle library screening
C2-TunaPhos member of series
Stereoelectronic mapping across substrates

Technical Documentation Hub

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24 linked technical documents
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